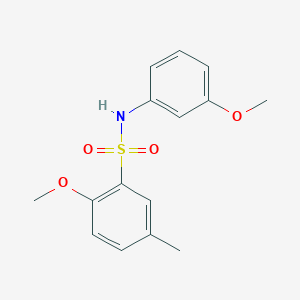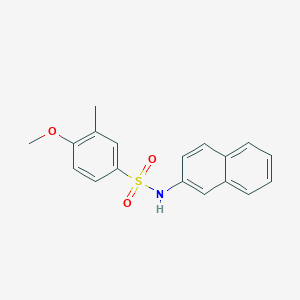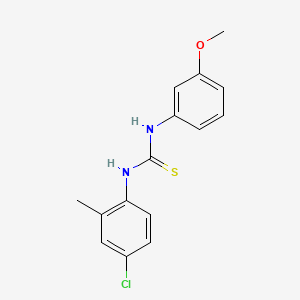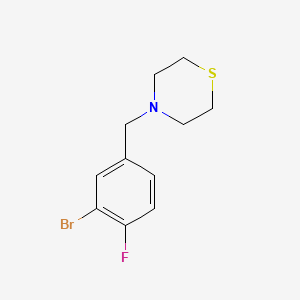![molecular formula C13H16F3NO B5800955 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide
Overview
Description
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, commonly known as AKB-48, is a synthetic cannabinoid that belongs to the family of indazole carboxamides. It was first synthesized by a Japanese pharmaceutical company in 2012 as a potential therapeutic agent for treating various medical conditions. AKB-48 is a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively.
Scientific Research Applications
1. Pharmacophore Hypothesis and Immunomodulatory Potential
A study by Bertolini et al. (1997) discusses leflunomide, a drug showing promise in treating rheumatoid arthritis. Its active metabolite, A771726, which contains a structure similar to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, was analyzed for its immunosuppressive activity. This led to the discovery of a beta-keto amide structure being crucial for immunosuppression, guiding the design of more potent immunosuppressive agents (Bertolini et al., 1997).
2. Design and Synthesis of Novel Compounds for Bioactivity
Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which included structural elements similar to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide. These compounds displayed potent inhibitory activity against the urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018).
3. Anticonvulsant Activity of Butanamide Derivatives
Kamiński et al. (2016) explored a series of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, examining their potential as anticonvulsant agents. These compounds, related to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, showed promising results in preclinical seizure models, highlighting their potential in epilepsy treatment (Kamiński et al., 2016).
4. Synthesis and Characterization of Antifungal Agents
Lee et al. (1999) investigated various N-aryl-butanamides for their fungicidal activities. The study highlighted that butanamides with certain structural features, akin to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, could offer significant antifungal properties against a range of fungi (Lee et al., 1999).
5. Pharmaceutical Applications in Pain Management
A study by Chu et al. (2009) discovered that replacing a phenyl ring in cannabinoid receptor ligands with a pyridine ring led to novel CB2 ligands. One such compound, structurally related to 2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide, showed potent and selective agonistic activity on the CB2 receptor, demonstrating efficacy in a rat model of neuropathic pain (Chu et al., 2009).
properties
IUPAC Name |
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-3-9(4-2)12(18)17-11-8-6-5-7-10(11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASJTQXPGBRIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5800916.png)
![N-cyclopentyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5800921.png)


![methyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B5800937.png)

![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
